N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic heterocyclic compound featuring a triazoloquinazoline core. This structure is substituted with a cyclohexyl carboxamide group at position 8, a 4-vinylbenzyl moiety at position 2, and a propyl chain at position 2.
Properties
IUPAC Name |
N-cyclohexyl-2-[(4-ethenylphenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3/c1-3-16-31-26(35)23-15-14-21(25(34)29-22-8-6-5-7-9-22)17-24(23)33-27(31)30-32(28(33)36)18-20-12-10-19(4-2)11-13-20/h4,10-15,17,22H,2-3,5-9,16,18H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQMQQMOXDSISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its anti-inflammatory and analgesic properties.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : Tetrahydro-triazoloquinazoline
- Functional Groups :
- Cyclohexyl group
- Dioxo functionality
- Propyl chain
- Vinylbenzyl moiety
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. The following sections detail its biological evaluations and mechanisms of action.
Anti-inflammatory Activity
A significant focus has been placed on the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. This enzyme is crucial in the inflammatory process as it catalyzes the formation of prostaglandins.
Key Findings :
- Inhibition of COX Enzymes : Preliminary assays indicate that this compound exhibits potent inhibition of COX-2 with an IC50 comparable to established inhibitors like celecoxib .
- Anti-inflammatory Assays : In vivo studies have shown that this compound significantly reduces inflammation in models such as carrageenan-induced paw edema in rats .
Analgesic Properties
The analgesic effects of the compound have also been investigated.
Research Findings :
- Pain Models : In acetic acid-induced writhing tests and hot plate assays, the compound demonstrated notable analgesic activity .
- Mechanism of Action : The analgesic effect is hypothesized to be linked to its COX inhibition and subsequent reduction in prostaglandin synthesis.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds within the same chemical class.
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Anti-inflammatory Activity (%) |
|---|---|---|---|
| N-cyclohexyl... | 0.37 | Not reported | 35% at 15 mg/kg |
| Celecoxib | 0.26 | Not applicable | 46.7% |
| Compound 15e | 0.15 | 0.85 | 54.1% |
Discussion
The data suggest that this compound is a promising candidate for further development as an anti-inflammatory and analgesic agent. Its mechanism appears to involve selective inhibition of COX enzymes while also potentially affecting other pathways involved in inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of triazoloquinazoline derivatives, which share a fused triazole and quinazoline scaffold. Key structural analogues include:
Key Differences and Implications
Core Heterocycle: The target compound’s triazolo[4,3-a]quinazoline core differs from triazolo[1,5-a]pyrimidine derivatives (e.g., compound 38 in ).
The cyclohexylcarboxamide group (vs. cyclopentyl in ) may improve lipid solubility and membrane permeability due to its larger hydrophobic surface area.
Synthetic Yields and Characterization :
- Triazoloquinazoline derivatives (e.g., ) often require multi-step syntheses, whereas triazolopyrimidines (e.g., compound 38) are synthesized via one-pot reactions with moderate yields (e.g., 62% for compound 38) .
- Spectroscopic data (1H/13C NMR, MS) for compound 38 () suggest standardized protocols for characterizing such derivatives, which could apply to the target compound .
Data Table: Comparative Physicochemical Properties
Q & A
Q. What are the optimal reaction conditions for synthesizing triazoloquinazoline derivatives like N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?
Synthesis typically involves multi-step reactions, including cyclization and alkylation. Key steps include:
- Cyclization : Refluxing precursors (e.g., hydrazine derivatives) with reagents like carbonyldiimidazole (CDI) in ethanol or DMF under nitrogen .
- Alkylation : Introducing substituents (e.g., vinylbenzyl) via nucleophilic substitution, requiring catalysts like benzyltributylammonium bromide and controlled pH (6.5–7.5) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while ethanol is used for reflux .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : - and -NMR to verify proton environments and carbon frameworks (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, quinazoline carbonyl at ~170 ppm) .
- Mass spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- HPLC : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial activity : Use broth microdilution assays (Mueller-Hinton agar) against S. aureus, E. coli, and C. albicans, with nitrofurantoin/ketoconazole as positive controls .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values to reference drugs like doxorubicin .
Q. How can solubility challenges be addressed during biological testing?
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS .
- Prodrug strategies : Modify carboxamide groups to ester prodrugs for enhanced lipophilicity .
Q. What computational tools aid in predicting physicochemical properties?
- Lipinski’s Rule of Five : Evaluate drug-likeness via SwissADME or Molinspiration.
- Molecular docking : AutoDock Vina to predict binding to targets (e.g., DHFR for antimicrobial activity) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Replace the vinylbenzyl group with halogenated or electron-withdrawing analogs to assess impact on bioactivity .
- Triazole ring modification : Compare [1,2,4]- vs. [1,2,3]-triazoloquinazolines using cytotoxicity assays .
- Quantitative SAR (QSAR) : Develop models with descriptors like logP and polar surface area to predict activity .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Orthogonal assays : Validate antimicrobial claims using both disk diffusion and time-kill kinetics .
- Dose-response curves : Ensure IC values are calculated from ≥5 concentrations, replicated thrice .
Q. How can the mechanism of action be elucidated for this compound?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or microbial enzymes (e.g., CYP51) using fluorogenic substrates .
- Cellular imaging : Track intracellular localization via fluorescent tagging (e.g., BODIPY conjugates) .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. What methodologies improve stability under physiological conditions?
- Forced degradation studies : Expose to heat (40°C), light (UV), and acidic/basic conditions; monitor degradation via HPLC .
- Cyclodextrin complexation : Enhance aqueous stability by encapsulating hydrophobic moieties .
Q. How can synergistic effects with existing drugs be evaluated?
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices with β-lactams or antifungals .
- In vivo models : Test combinations in murine infection models, measuring survival rates and bacterial load .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
